molecular formula C9H6BClN2O3 B13337150 (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid

(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid

Cat. No.: B13337150
M. Wt: 236.42 g/mol
InChI Key: URIFWDPSOUOGRZ-UHFFFAOYSA-N
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Description

(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid is a heterocyclic compound that contains both a benzofuran and a pyrazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid typically involves the formation of the benzofuran and pyrazole ring systems followed by the introduction of the boronic acid group. One common synthetic route starts with the preparation of the benzofuran ring through cyclization reactions. The pyrazole ring can be introduced via cycloaddition reactions involving hydrazines and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization and coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinones, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity in Suzuki-Miyaura coupling reactions. Additionally, the compound’s heterocyclic structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological macromolecules, influencing its pharmacological properties[4][4].

Comparison with Similar Compounds

Similar Compounds

  • (3-bromo-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid
  • (3-iodo-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid
  • (3-fluoro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid

Uniqueness

(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H6BClN2O3

Molecular Weight

236.42 g/mol

IUPAC Name

(3-chloro-2H-[1]benzofuro[3,2-c]pyrazol-5-yl)boronic acid

InChI

InChI=1S/C9H6BClN2O3/c11-9-8-6(12-13-9)4-2-1-3-5(10(14)15)7(4)16-8/h1-3,14-15H,(H,12,13)

InChI Key

URIFWDPSOUOGRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=NNC(=C3O2)Cl)(O)O

Origin of Product

United States

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